molecular formula C15H14N6O3 B10903488 N-(4-methylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide

N-(4-methylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10903488
M. Wt: 326.31 g/mol
InChI Key: KGNALGJRKGUZMB-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Amidation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the nitro group.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring and the pyrazole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Oxidation products: Corresponding carboxylic acids or ketones.

    Reduction products: Amines.

    Substitution products: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-1H-pyrazole-3-carboxamide: Lacks the nitro group and the additional pyrazole ring.

    N-(4-nitrophenyl)-1H-pyrazole-3-carboxamide: Contains a nitro group but lacks the additional pyrazole ring.

    1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide: Lacks the 4-methylphenyl group.

Uniqueness

N-(4-methylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide is unique due to the presence of both the 4-methylphenyl group and the 4-nitro-1H-pyrazol-1-yl group. This combination of functional groups may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C15H14N6O3

Molecular Weight

326.31 g/mol

IUPAC Name

N-(4-methylphenyl)-1-[(4-nitropyrazol-1-yl)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C15H14N6O3/c1-11-2-4-12(5-3-11)17-15(22)14-6-7-19(18-14)10-20-9-13(8-16-20)21(23)24/h2-9H,10H2,1H3,(H,17,22)

InChI Key

KGNALGJRKGUZMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NN(C=C2)CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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